![molecular formula C8H7N3O2 B1459341 Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate CAS No. 1140239-96-8](/img/structure/B1459341.png)
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
Overview
Description
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate is a type of pyrazolopyridine derivative . Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring . They are known for their wide range of biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives often involves the use of acidic catalysts . A common method involves a sequential opening/closing cascade reaction . The specific synthesis process can vary depending on the desired pyrazolopyridine derivative .Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives, including Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate, typically consists of a pyrazole ring fused with a pyridine ring . The exact structure can vary depending on the specific derivative and its substituents .Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions, often involving the addition of various functional groups . The specific reactions can vary depending on the specific derivative and its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives can vary depending on their specific structure and substituents . Information on the specific properties of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate was not found in the available resources.Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate serves as a key scaffold in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine . Its derivatives are explored for their potential as therapeutic agents, particularly in the design and synthesis of small molecules that can modulate biological targets.
Agriculture: Pesticide Development
In agriculture, this compound’s derivatives are investigated for their use in developing novel pesticides. The heterocyclic core of pyrazolopyridines is known for its bioactivity, which can be harnessed to create effective and selective agrochemicals .
Material Science: Organic Semiconductor Materials
The pyrazolopyridine moiety is also significant in material science, where it is used in the development of organic semiconductor materials. These materials are crucial for creating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Environmental Science: Pollutant Degradation
Research in environmental science explores the use of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate derivatives for the degradation of pollutants. Its reactive nature allows for the breakdown of complex organic compounds, aiding in environmental remediation efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound is utilized in enzyme inhibition studies. By modifying the pyrazolopyridine structure, researchers can create inhibitors that provide insights into enzyme mechanisms and help identify potential drug targets .
Pharmacology: Pharmacokinetic Modulation
Lastly, in pharmacology, derivatives of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate are studied for their ability to modulate pharmacokinetic properties of drugs. This includes enhancing drug absorption, distribution, metabolism, and excretion (ADME) profiles to improve therapeutic efficacy .
Mechanism of Action
Future Directions
Pyrazolopyridine derivatives, including Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate, are a promising area of research in drug discovery due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for drug development .
properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWRQOHUTDDIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245129 | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate | |
CAS RN |
1140239-96-8 | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140239-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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